![molecular formula C16H9BrN2O B15249422 3-Bromo-2-phenylfuro[2,3-b]quinoxaline CAS No. 88051-11-0](/img/structure/B15249422.png)
3-Bromo-2-phenylfuro[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-phenylfuro[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a furoquinoxaline core with a bromine atom at the 3-position and a phenyl group at the 2-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in various scientific disciplines.
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-phenylfuro[2,3-b]quinoxaline typically involves multi-step procedures that include the formation of the furoquinoxaline core followed by bromination and phenylation reactions. One common synthetic route involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
3-Bromo-2-phenylfuro[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The furoquinoxaline core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bromine, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted furoquinoxaline derivatives with diverse functional groups .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-phenylfuro[2,3-b]quinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 3-Bromo-2-phenylfuro[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level. For example, it has been shown to interact with the thermally activated delayed fluorescence (TADF) pathway, making it a valuable component in the development of efficient OLEDs . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-phenylfuro[2,3-b]quinoxaline can be compared with other similar compounds, such as:
2-Phenylfuro[2,3-b]quinoxaline: Lacks the bromine substituent, resulting in different chemical properties and reactivity.
3-Methylthio-2-phenylfuro[2,3-b]quinoxaline: Contains a methylthio group instead of a bromine atom, leading to variations in its chemical behavior and applications.
2-Phenyl-3-substituted furo[2,3-b]quinoxalines:
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88051-11-0 |
|---|---|
Molekularformel |
C16H9BrN2O |
Molekulargewicht |
325.16 g/mol |
IUPAC-Name |
3-bromo-2-phenylfuro[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H9BrN2O/c17-13-14-16(19-12-9-5-4-8-11(12)18-14)20-15(13)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
KHSLBCRLXHISAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





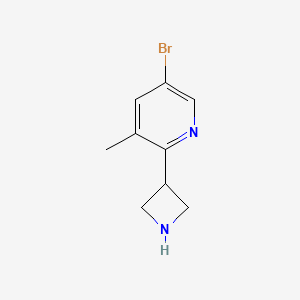


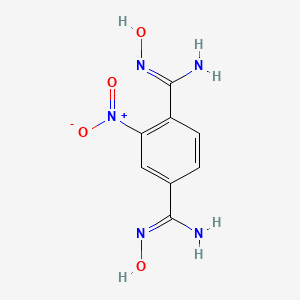

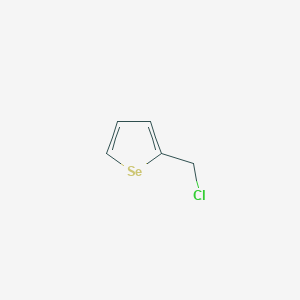
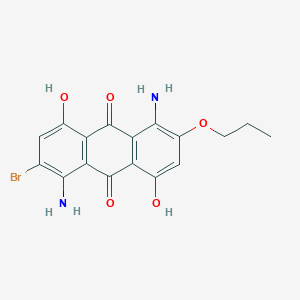
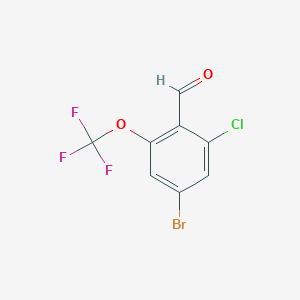
ruthenium(II)](/img/structure/B15249399.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
